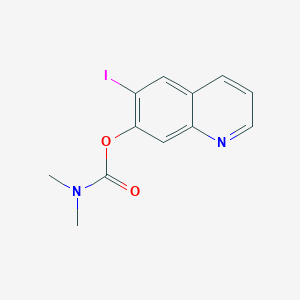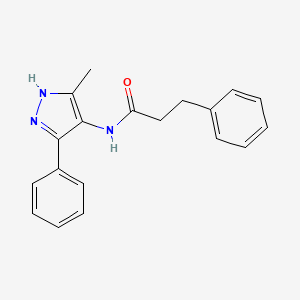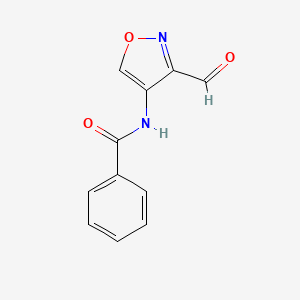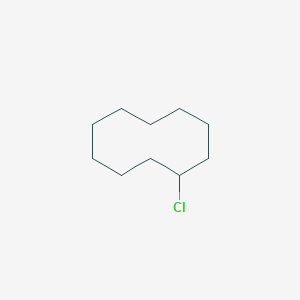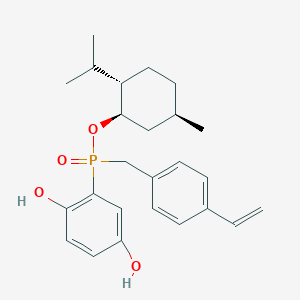
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate is a complex organic compound that features a cyclohexyl ring substituted with isopropyl and methyl groups, a dihydroxyphenyl group, and a vinylbenzyl group attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate typically involves a multi-step process. One common method includes the following stages :
Stage 1: The reaction of 10-(2,5-dihydroxyphenyl)-10H-9-oxa-10-phosphaphenanthrene-10-oxide with sodium hydroxide in toluene at 70°C for 0.5 hours.
Stage 2: The resulting product is then reacted with 4-vinylbenzyl chloride in the presence of tetrabutylammonium bromide in toluene for 10 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, including polymers and flame retardants.
Mecanismo De Acción
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phosphaphenanthrene-10-oxide:
4-(1H-Benzimidazol-2-yl)-benzene-1,3-diols: Compounds with similar biological activities, such as enzyme inhibition and antioxidant properties.
Uniqueness
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its vinyl group allows for versatile chemical modifications, while the dihydroxyphenyl and phosphinate moieties contribute to its potential biological activities.
Propiedades
Fórmula molecular |
C25H33O4P |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-[(4-ethenylphenyl)methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene-1,4-diol |
InChI |
InChI=1S/C25H33O4P/c1-5-19-7-9-20(10-8-19)16-30(28,25-15-21(26)11-13-23(25)27)29-24-14-18(4)6-12-22(24)17(2)3/h5,7-11,13,15,17-18,22,24,26-27H,1,6,12,14,16H2,2-4H3/t18-,22+,24-,30?/m1/s1 |
Clave InChI |
PGOJYDCDIZQEAL-FEGQCRPNSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(CC2=CC=C(C=C2)C=C)C3=C(C=CC(=C3)O)O)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(CC2=CC=C(C=C2)C=C)C3=C(C=CC(=C3)O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)


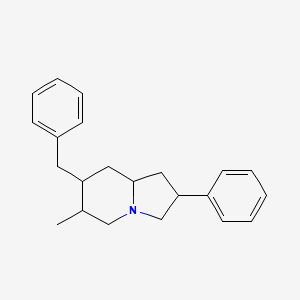
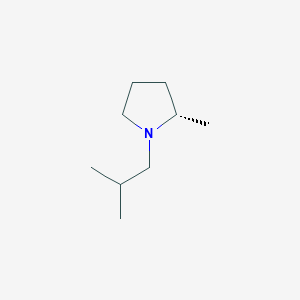

![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
![N-[(4-Heptylphenyl)methyl]quinolin-8-amine](/img/structure/B12895240.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid](/img/structure/B12895252.png)
